1-Indan-1-yl-piperazine synthesis and characterization
1-Indan-1-yl-piperazine synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 1-Indan-1-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 1-Indan-1-yl-piperazine (CAS No: 185678-56-2). It includes detailed potential synthetic pathways, experimental protocols, and characterization data, structured to be a valuable resource for professionals in chemical synthesis and drug development.
Compound Overview
1-Indan-1-yl-piperazine is a chemical compound featuring a piperazine ring attached to an indan moiety at the first position. The piperazine ring is a common pharmacophore in drug design, known for its low toxicity and ability to form multiple hydrogen bonds.[1] Derivatives of piperazine have shown a wide range of biological activities.[2][3] The indan group provides a rigid, lipophilic scaffold that can influence the compound's interaction with biological targets.
Physicochemical Properties
The fundamental properties of 1-Indan-1-yl-piperazine are summarized below.
| Property | Value | Reference |
| CAS Number | 185678-56-2 | [4] |
| Molecular Formula | C₁₃H₁₈N₂ | [4] |
| Molecular Weight | 202.3 g/mol | [4][5] |
| Boiling Point | 92°C at 0.08 mmHg | [5] |
| Flash Point | 140.5°C | |
| Exact Mass | 202.14700 |
Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of 1-Indan-1-yl-piperazine. The first involves a nucleophilic substitution followed by deprotection, and the second utilizes reductive amination.
Pathway 1: Nucleophilic Substitution and Deprotection
This method involves the initial reaction of a protected piperazine with a halo-indan, followed by the removal of the protecting group to yield the final product. A common protecting group for piperazine is the ethoxycarbonyl group.[4]
Pathway 2: Reductive Amination
A more direct, one-pot approach is the reductive amination of 1-indanone with piperazine. This reaction involves the formation of an enamine or iminium intermediate, which is then reduced in situ.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of 1-Indan-1-yl-piperazine.
Synthesis Protocol (Pathway 1)
This protocol is based on the deprotection step mentioned in the literature, with a preceding plausible nucleophilic substitution.[4]
Step 1: Synthesis of Ethyl 4-(indan-1-yl)piperazine-1-carboxylate
-
To a solution of ethyl piperazine-1-carboxylate (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromoindane (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of 1-Indan-1-yl-piperazine (Deprotection)
-
Dissolve the intermediate, ethyl 4-(indan-1-yl)piperazine-1-carboxylate (1.0 eq), in methanol.
-
Add a solution of potassium hydroxide (KOH, 5.0 eq) in methanol.[4]
-
Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the disappearance of the starting material.[4]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane (DCM, 3x).
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product.
-
The final product, 1-Indan-1-yl-piperazine, can be further purified by recrystallization or column chromatography. A reported yield for this step is 83%.[4]
Synthesis Protocol (Pathway 2)
This protocol outlines a one-pot reductive amination.
-
Suspend 1-indanone (1.0 eq) and piperazine (1.2 eq) in 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue via column chromatography on silica gel to yield 1-Indan-1-yl-piperazine.
Characterization Workflow
A standard workflow for confirming the identity and purity of the synthesized product is essential.
Characterization Data
Detailed spectroscopic analysis is required to confirm the structure of 1-Indan-1-yl-piperazine. The following tables summarize the expected data based on the compound's structure.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.15 - 7.30 | m | 4H | Ar-H |
| ~ 4.50 | t | 1H | Indan C1-H |
| ~ 2.80 - 3.00 | m | 5H | Indan C3-H₂ , Piperazine N-H , Piperazine C2/C6-H (axial) |
| ~ 2.50 - 2.70 | m | 4H | Piperazine C3/C5-H |
| ~ 2.30 - 2.45 | m | 1H | Indan C2-H (one proton) |
| ~ 1.90 - 2.05 | m | 1H | Indan C2-H (one proton) |
Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | Aromatic Quaternary C |
| ~ 142.5 | Aromatic Quaternary C |
| ~ 128.0 | Aromatic C H |
| ~ 126.5 | Aromatic C H |
| ~ 125.0 | Aromatic C H |
| ~ 124.0 | Aromatic C H |
| ~ 70.0 | Indan C 1 |
| ~ 52.0 | Piperazine C 2/C 6 |
| ~ 46.5 | Piperazine C 3/C 5 |
| ~ 34.0 | Indan C 2 |
| ~ 30.0 | Indan C 3 |
Expected Mass Spectrometry (MS) Data
| Technique | Expected m/z | Assignment |
| ESI-MS | 203.1546 | [M+H]⁺ |
| ESI-MS | 225.1365 | [M+Na]⁺ |
| EI-MS | 202 | [M]⁺ |
| EI-MS | 117 | [Indan]⁺ fragment |
| EI-MS | 85 | [Piperazine-H]⁺ fragment |
Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Broad | N-H Stretch (secondary amine) |
| ~ 3060 - 3020 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2800 | Strong | Aliphatic C-H Stretch |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Bending |
| ~ 1130 | Strong | C-N Stretch |
